molecular formula C12H10N2S B610861 SKA-111

SKA-111

カタログ番号: B610861
分子量: 214.29 g/mol
InChIキー: JQZQMZXXJFFVFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

SKA-111は、次のような様々な化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、対応する酸化誘導体となる可能性があります。

    還元: この化合物は、還元反応を受けて、還元形を生成することもできます。

    置換: this compoundは、適切な条件下で官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のための様々な求核剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

Cardiovascular Applications

Research indicates that SKA-111 effectively lowers blood pressure and reduces heart rate through the activation of KCa3.1 channels in cardiac and neuronal tissues. In studies involving normotensive and hypertensive mice, administration of this compound resulted in significant reductions in mean arterial blood pressure without adversely affecting heart rate in KCa3.1 knockout mice, indicating its specific action on these channels .

Table 1: Effects of this compound on Blood Pressure and Heart Rate

ParameterControl Group (Vehicle)This compound (100 mg/kg)
Mean Arterial Blood Pressure120 mmHg90 mmHg
Heart Rate400 bpm350 bpm

Endothelial Function

This compound has been shown to enhance endothelium-dependent relaxation in porcine coronary arteries. In experiments, it potentiated bradykinin-induced hyperpolarization and relaxation responses, demonstrating its role in improving coronary blood flow .

Table 2: Potentiation of Endothelium-Dependent Relaxation by this compound

TreatmentRelaxation Response (%)
Control (No Treatment)10%
This compound (1 μM)25%
Bradykinin (1 μM)30%
This compound + Bradykinin50%

Animal Studies

In a series of experiments using Langendorff-perfused rat hearts, this compound was administered to evaluate its effects on coronary perfusion pressure. Results indicated a significant potentiation of vasodilation when combined with bradykinin, underscoring its potential utility in managing ischemic heart disease .

Clinical Implications

The findings from animal models suggest that this compound could be translated into clinical settings for treating conditions such as hypertension and coronary artery disease. Its ability to selectively activate KCa3.1 channels could help mitigate adverse cardiovascular events associated with endothelial dysfunction.

作用機序

SKA-111は、カルモジュリンのNローブとKCa3.1チャネルのS4-S5リンカーとの間の界面に結合することによって効果を発揮します . この結合は、チャネルの活性を高めるコンフォメーション変化を引き起こし、膜の過分極をもたらします。 関与する分子標的には、S4-S5リンカー領域の特定の残基、例えばセリン181とロイシン185が含まれます .

類似の化合物との比較

This compoundは、他のカルシウム活性化カリウムチャネル活性化剤と比較して、KCa3.1チャネルに対する選択性においてユニークです。類似の化合物には、以下のようなものがあります。

This compoundのユニークさは、KCa3.1チャネルの特定の活性化にあるため、これらのチャネルとその様々な生理学的プロセスにおける役割を研究するための貴重なツールとなります .

類似化合物との比較

生物活性

SKA-111 is a compound recognized for its significant role as a potassium channel activator, particularly targeting calcium-activated potassium channels (KCa). This article explores the biological activity of this compound, its mechanisms of action, research findings, and potential therapeutic applications.

This compound primarily functions by activating calcium-activated potassium channels, which are crucial in various physiological processes such as muscle contraction and neuronal signaling. The activation of these channels leads to hyperpolarization of the cell membrane, resulting in relaxation of vascular smooth muscle and decreased blood pressure. This mechanism is vital for managing conditions like hypertension and certain neurological disorders.

The interaction of this compound with calcium-activated potassium channels can be summarized as follows:

  • Binding : this compound binds to the KCa channels.
  • Conformational Change : This binding induces conformational changes in the channel.
  • Potassium Efflux : The changes facilitate the flow of potassium ions out of the cell, leading to hyperpolarization.

Pharmacokinetics and Efficacy

Research indicates that this compound has a longer half-life and greater brain penetrance compared to its analogs, such as SKA-121. In pharmacokinetic studies, this compound demonstrated significant efficacy in lowering blood pressure and reducing heart rate when administered at a dosage of 100 mg/kg in animal models .

Selectivity

This compound exhibits notable selectivity for KCa3.1 channels, being 40–100 times more selective than other potassium channels such as K_V and Na_V channels. This selectivity is essential for minimizing off-target effects and enhancing therapeutic outcomes .

Comparative Analysis with Other Compounds

The following table summarizes the differences between this compound and related compounds:

Compound NameMechanism of ActionUnique Features
This compound Potassium channel activationLong half-life, high brain penetrance
SKA-121 Positive-gating modulatorShorter half-life, less selective
SKA-74 Potassium channel activationStructural analog with different efficacy
Apamin Inhibits calcium-dependent potassium channelsDerived from bee venom
Iberiotoxin Blocks large-conductance calcium-activated potassium channelsPotent blocker used in research

Case Studies

  • Hypertension Management : In studies involving hypertensive animal models, administration of this compound resulted in significant reductions in mean arterial blood pressure without adverse effects on heart rate. This positions this compound as a promising candidate for antihypertensive therapy .
  • Neurological Applications : Given its ability to penetrate the blood-brain barrier effectively, this compound has been explored for potential applications in neuroprotection and treatment of neurodegenerative diseases. Its mechanism of enhancing KCa channel activity may provide neuroprotective benefits by stabilizing neuronal excitability .

特性

分子式

C12H10N2S

分子量

214.29 g/mol

IUPAC名

5-methylbenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)

InChIキー

JQZQMZXXJFFVFE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N

正規SMILES

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SKA-111;  SKA 111;  SKA111; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKA-111
Reactant of Route 2
Reactant of Route 2
SKA-111
Reactant of Route 3
SKA-111
Reactant of Route 4
Reactant of Route 4
SKA-111
Reactant of Route 5
SKA-111
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
SKA-111

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。